![molecular formula C11H22N4S B2535821 4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol CAS No. 750599-15-6](/img/structure/B2535821.png)
4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound . Its molecular formula is C11H22N4S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and one sulfur atom . The compound also contains a butyl group, a propyl group, and a dimethylamino group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 242.38 . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources .Wissenschaftliche Forschungsanwendungen
Reactivity and Synthetic Applications
1,2,4-Triazole derivatives are known for their significant reactivity and synthetic utility in chemistry. Kaplaushenko (2019) highlighted the reactivity of 1,2,4-triazole-3-thione derivatives, noting their antioxidant and antiradical activities and their biochemical benefits in patients exposed to high doses of radiation. These compounds, including 4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol, are compared with biogenic amino acids such as cysteine for their free SH-group, indicating their potential in synthetic and medicinal chemistry applications Kaplaushenko, A. G. (2019).
Biological Activities
The literature extensively documents the biological activities of 1,2,4-triazole derivatives. Ohloblina (2022) reviewed the biological features of new 1,2,4-triazole derivatives, emphasizing their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This indicates the potential for this compound in various biomedical applications Ohloblina, M. V. (2022).
Antibacterial and Antifungal Properties
Li and Zhang (2021) discussed the antibacterial activity of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting the compounds' potential in addressing antibiotic resistance. This suggests that derivatives like this compound could offer valuable antibacterial properties Li, J., & Zhang, J. (2021).
Proton-Conducting Membranes
Prozorova and Pozdnyakov (2023) reviewed the use of 1,2,4-triazole derivatives in the development of proton-conducting polymeric membranes for fuel cells, highlighting the materials' thermal stability, mechanical strength, and high ionic conductivity. This underscores the potential of this compound in energy applications Prozorova, G., & Pozdnyakov, A. (2023).
Eigenschaften
IUPAC Name |
4-butyl-3-[1-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4S/c1-5-7-8-15-10(12-13-11(15)16)9(6-2)14(3)4/h9H,5-8H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXXCLXQSSWSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C(CC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

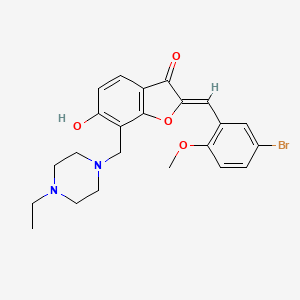
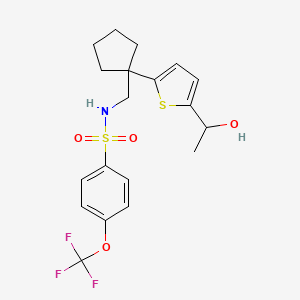

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535743.png)

![(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride](/img/structure/B2535745.png)

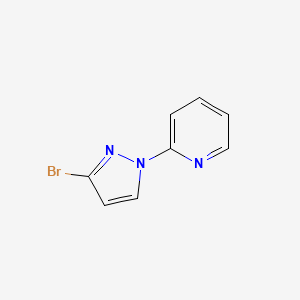
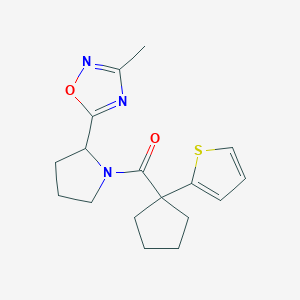
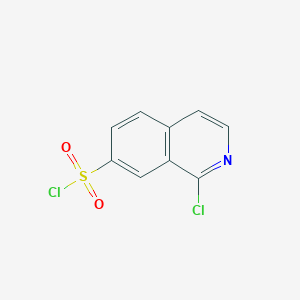
![3-[(3,4-dimethylphenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2535758.png)
![1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2535759.png)
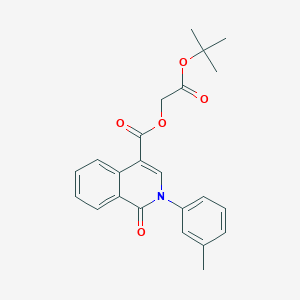
![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2535761.png)